molecular formula C13H8Cl2N2OS2 B2601388 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-80-9

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2601388
CAS No.: 476626-80-9
M. Wt: 343.24
InChI Key: WTSBTZLIPVIDEM-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with two chlorine atoms and a carboxamide group, which is further linked to a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of thiophene to obtain 2,5-dichlorothiophene, followed by the introduction of a carboxamide group through a reaction with an appropriate amine. The benzothiazole moiety is then introduced via a coupling reaction with 6-methyl-1,3-benzothiazole-2-amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The benzothiazole moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used in studies to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichlorothiophene-3-sulfonyl chloride
  • 6-chloro-3-isopropylamino-4H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide
  • 6-fluoro-3-methyl-4-(2,5-dichlorothiophene-3-sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one

Uniqueness

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is unique due to the specific combination of its thiophene, benzothiazole, and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS2/c1-6-2-3-8-9(4-6)19-13(16-8)17-12(18)7-5-10(14)20-11(7)15/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSBTZLIPVIDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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